molecular formula C7H8ClO2P B15485986 Phenyl methylphosphonochloridate CAS No. 14235-74-6

Phenyl methylphosphonochloridate

Cat. No.: B15485986
CAS No.: 14235-74-6
M. Wt: 190.56 g/mol
InChI Key: MTDOWIDUIMFJTC-UHFFFAOYSA-N
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Description

Phenyl Methylphosphonochloridate is a specialized organophosphorus compound that serves as a valuable phosphonylating agent in synthetic organic and medicinal chemistry research. Its structure, featuring a reactive P-Cl bond, allows it to efficiently introduce the phenyl methylphosphonate moiety into target molecules. This reactivity makes it a key intermediate in the synthesis of various phosphate analogs , including nucleoside phosphonates and other biologically active molecules. Researchers utilize this compound to explore enzyme inhibition, develop prodrug strategies, and create novel compounds for pharmacological screening. It is also employed in the preparation of fire retardants and extractants for metal ions. As a building block, it enables the study of structure-activity relationships by modifying the phosphate ester backbone. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handling Precautions: As with many phosphorochloridates, it requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

[chloro(methyl)phosphoryl]oxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDOWIDUIMFJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(OC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500595
Record name Phenyl methylphosphonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14235-74-6
Record name Phenyl methylphosphonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares phenyl methylphosphonochloridate with its alkyl-substituted counterparts:

Compound Molecular Formula CAS RN Regulatory Status Key Reactivity
This compound C₇H₈ClO₂P Not reported Likely CWC Schedule 1B* Nucleophilic substitution (inferred)
Chlorosarin (O-Isopropyl) C₄H₁₀ClO₂P 1445-76-7 CWC Schedule 1B Displacement with inversion at P
Chlorosoman (O-Pinacolyl) C₇H₁₆ClO₂P 7040-57-5 CWC Schedule 1B Hydrolysis to toxic soman
Methyl methylphosphonochloridate C₂H₆ClO₂P 1066-52-0 CWC Schedule 2B Intermediate in pesticide synthesis

Reactivity and Stability

  • Phenyl vs. Alkyl Substituents : The phenyl group’s electron-withdrawing nature may reduce hydrolysis rates compared to alkyl analogs like Chlorosarin, which degrade rapidly in alkaline conditions .
  • Stereochemical Outcomes : Displacement reactions at phosphorus in Chlorosarin proceed with inversion of configuration , a trend likely shared by phenyl derivatives .

Q & A

Q. What are the recommended methods for synthesizing phenyl methylphosphonochloridate in a laboratory setting?

Synthesis typically involves reacting methylphosphonic dichloride with phenol under controlled conditions. A modified approach from analogous compounds (e.g., pinacolyl or cyclohexyl derivatives) can be adapted:

  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize hydrolysis .
  • Employ stoichiometric ratios of phenol to methylphosphonic dichloride (1:1.05) to ensure complete reaction .
  • Purify via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, monitoring purity via ³¹P NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopy : Use ³¹P NMR (δ ≈ 25–35 ppm for phosphonochloridates) and IR (P=O stretch ~1250–1300 cm⁻¹, P-Cl ~580 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₈ClO₂P, m/z ≈ 198.6) .
  • Computational Modeling : Optimize geometry using density-functional theory (DFT) with hybrid functionals like B3LYP, which accurately model phosphorus-containing compounds .

Q. What safety protocols are critical when handling this compound?

  • Use gloveboxes or fume hoods with HEPA filters due to its potential toxicity and volatility .
  • Store under argon at –20°C to prevent degradation.
  • Follow Chemical Weapons Convention (CWC) guidelines, as structurally similar phosphonochloridates are Schedule 1B compounds .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reactivity data for this compound?

  • Perform DFT-based transition-state analysis (e.g., using Gaussian or ORCA) to compare hydrolysis pathways. For example, assess whether electron-withdrawing substituents on the phenyl ring accelerate hydrolysis, as predicted by frontier molecular orbital (FMO) theory .
  • Validate computational results with kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) .

Q. What analytical strategies detect trace decomposition products in this compound samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use C18 columns with mobile phases optimized for polar degradation products (e.g., methylphosphonic acid or phenyl esters) .
  • Thermogravimetric Analysis (TGA) : Identify thermal decomposition thresholds (e.g., >100°C for P-Cl bond cleavage) .
  • Cross-validate with ³¹P NMR to distinguish intact compound from hydrolyzed byproducts .

Q. How does the steric and electronic environment of the phenyl group influence the compound’s reactivity?

  • Compare phenyl derivatives (e.g., para-substituted analogs) via Hammett plots to quantify electronic effects.
  • Use X-ray crystallography (if crystals are obtainable) or DFT-calculated electrostatic potential maps to assess steric hindrance .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological samples)?

  • Develop a solid-phase extraction (SPE) protocol using mixed-mode sorbents to isolate the compound from interferents.
  • Optimize derivatization with trimethylsilyl reagents for enhanced GC-MS sensitivity .

Regulatory and Methodological Considerations

Q. Why might this compound fall under CWC regulations, and how should researchers comply?

  • Structural analogs (e.g., pinacolyl and isopropyl derivatives) are Schedule 1B chemicals due to potential misuse .
  • Compliance steps:
  • Register synthesis with national authorities (e.g., OPCW).
  • Implement strict inventory controls and disposal protocols .

Q. How can researchers address discrepancies in reported purity levels across synthesis batches?

  • Apply orthogonal validation: Combine ³¹P NMR (quantitative), Karl Fischer titration (water content), and GC-MS (volatile impurities) .
  • Investigate solvent choice (e.g., switch from THF to toluene) to reduce side reactions during synthesis .

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